molecular formula C16H11Cl2NO3 B2555500 2-[(2,4-dichlorobenzyl)oxy]-1,3(2H,4H)-isoquinolinedione CAS No. 320420-27-7

2-[(2,4-dichlorobenzyl)oxy]-1,3(2H,4H)-isoquinolinedione

Cat. No.: B2555500
CAS No.: 320420-27-7
M. Wt: 336.17
InChI Key: XIEYCNIGBOBJHN-UHFFFAOYSA-N
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Description

2-[(2,4-dichlorobenzyl)oxy]-1,3(2H,4H)-isoquinolinedione is a versatile chemical compound with a unique structure that finds applications in various fields, including pharmaceuticals, medicinal chemistry, and drug discovery

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,4-dichlorobenzyl)oxy]-1,3(2H,4H)-isoquinolinedione typically involves the reaction of 2,4-dichlorobenzyl chloride with isoquinoline-1,3-dione under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

2-[(2,4-dichlorobenzyl)oxy]-1,3(2H,4H)-isoquinolinedione undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the 2,4-dichlorobenzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-[(2,4-dichlorobenzyl)oxy]-1,3(2H,4H)-isoquinolinedione is widely used in scientific research due to its unique properties. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2,4-dichlorobenzyl)oxy]-1,3(2H,4H)-isoquinolinedione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it may interact with cellular pathways involved in inflammation or cancer progression, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    2-[(2,4-dichlorobenzyl)oxy]benzaldehyde: Shares a similar benzyl group but differs in its aldehyde functional group.

    2,4-Dichlorobenzaldehyde: Contains the same dichlorobenzyl moiety but lacks the isoquinolinedione structure.

Uniqueness

2-[(2,4-dichlorobenzyl)oxy]-1,3(2H,4H)-isoquinolinedione is unique due to its combination of the isoquinolinedione core with the 2,4-dichlorobenzyl group. This unique structure imparts specific chemical and biological properties that make it valuable for various research applications.

Properties

IUPAC Name

2-[(2,4-dichlorophenyl)methoxy]-4H-isoquinoline-1,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2NO3/c17-12-6-5-11(14(18)8-12)9-22-19-15(20)7-10-3-1-2-4-13(10)16(19)21/h1-6,8H,7,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIEYCNIGBOBJHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(=O)N(C1=O)OCC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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